![molecular formula C13H27NO2 B6340172 Ethyl 3-[bis(2-methylpropyl)amino]propanoate CAS No. 1221341-75-8](/img/structure/B6340172.png)
Ethyl 3-[bis(2-methylpropyl)amino]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It has a molecular formula of C13H27NO2 and a molecular weight of 229.36 g/mol. This compound is primarily used in scientific research and has significant applications in the field of medicine, particularly in the study of cardiac arrhythmias.
准备方法
The synthesis of Ethyl 3-[bis(2-methylpropyl)amino]propanoate involves several steps. One common method includes the reaction of ethyl 3-bromopropanoate with bis(2-methylpropyl)amine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
Ethyl 3-[bis(2-methylpropyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions are common, where one functional group is replaced by another. For instance, halogenation can occur in the presence of halogenating agents.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Ethyl 3-[bis(2-methylpropyl)amino]propanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study various chemical reactions and mechanisms.
Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.
Medicine: It is particularly significant in the study of cardiac arrhythmias, as it belongs to the class of Class III antiarrhythmic agents. Researchers use it to investigate the mechanisms of action of antiarrhythmic drugs and their effects on cardiac cells.
Industry: In the pharmaceutical industry, it is used in the development and testing of new drugs targeting cardiac arrhythmias.
作用机制
The mechanism of action of Ethyl 3-[bis(2-methylpropyl)amino]propanoate involves its interaction with specific ion channels in cardiac cells. It primarily targets the potassium channels, inhibiting their function and thereby prolonging the repolarization phase of the cardiac action potential. This action helps to stabilize the cardiac rhythm and prevent arrhythmias. The compound’s effects on ion channels and cellular pathways are crucial for its antiarrhythmic properties.
相似化合物的比较
Ethyl 3-[bis(2-methylpropyl)amino]propanoate can be compared with other similar compounds, such as:
Amiodarone: Another Class III antiarrhythmic agent with a broader spectrum of action but more side effects.
Sotalol: A beta-blocker with Class III antiarrhythmic properties, used for similar indications but with different pharmacokinetics.
Dofetilide: A selective Class III antiarrhythmic agent with a similar mechanism of action but different clinical applications.
The uniqueness of this compound lies in its specific targeting of potassium channels and its relatively selective action, making it a valuable tool in research and potential therapeutic applications.
属性
IUPAC Name |
ethyl 3-[bis(2-methylpropyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO2/c1-6-16-13(15)7-8-14(9-11(2)3)10-12(4)5/h11-12H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNSGRLUXFTPOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(CC(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340093.png)
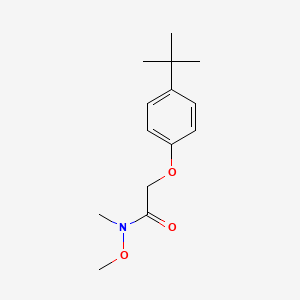
![[2-Methanesulfonyl-1-(1-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340100.png)
![[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340106.png)
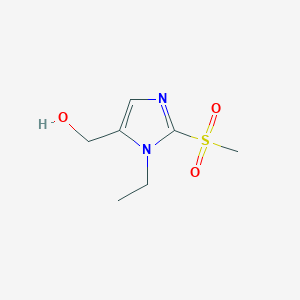
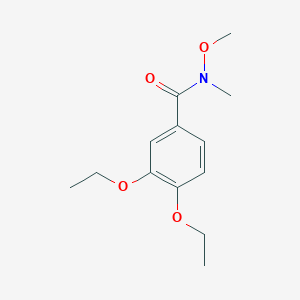
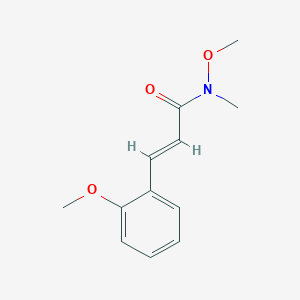
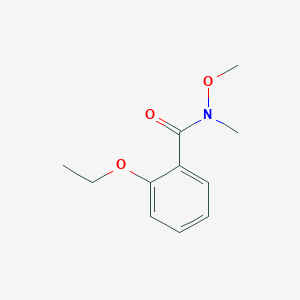
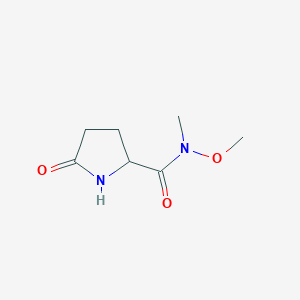
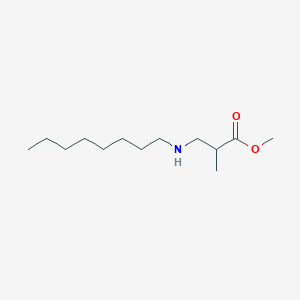
![Methyl 3-[(3-phenylpropyl)amino]butanoate](/img/structure/B6340179.png)
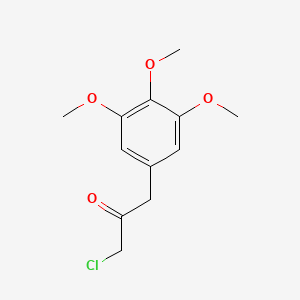
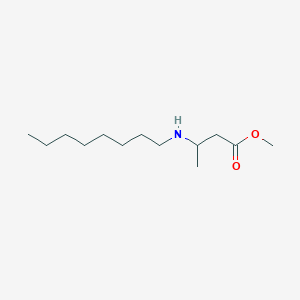
![methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}butanoate](/img/structure/B6340202.png)
